molecular formula C5H10ClN B2375927 pent-4-yn-2-amine;hydrochloride CAS No. 141381-35-3

pent-4-yn-2-amine;hydrochloride

Cat. No.: B2375927
CAS No.: 141381-35-3
M. Wt: 119.59
InChI Key: AQUFZQMGVFGIFO-UHFFFAOYSA-N
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Description

pent-4-yn-2-amine;hydrochloride is a chemical compound with the molecular formula C5H9N·HCl. It is a derivative of 4-pentyn-2-amine, where the amine group is protonated to form a hydrochloride salt. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

pent-4-yn-2-amine;hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, 4-pentyn-2-amine can be synthesized by reacting 4-pentyn-1-ol with ammonia in the presence of a catalyst . The resulting amine can then be treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 4-pentyn-2-amine, hydrochloride (1:1) may involve large-scale reactions using similar synthetic routes. The process typically includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

pent-4-yn-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

pent-4-yn-2-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of pent-4-yn-2-amine;hydrochloride involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-pentyne hydrochloride
  • 4-Pentynylamine hydrochloride
  • 5-Amino-1-pentyne hydrochloride

Uniqueness

pent-4-yn-2-amine;hydrochloride is unique due to its specific structure, which includes a terminal alkyne and an amine group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

pent-4-yn-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h1,5H,4,6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUFZQMGVFGIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141381-35-3
Record name pent-4-yn-2-amine hydrochloride
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